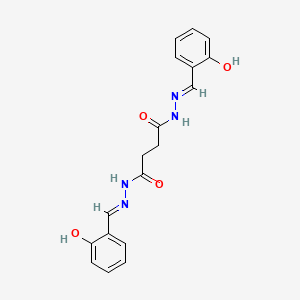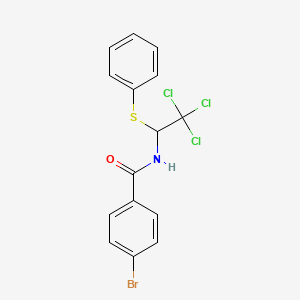![molecular formula C20H15N3O3S B11709779 3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one est un composé organique complexe qui présente une combinaison unique de motifs chromène-2-one, thiazole et hydrazone. Ce composé suscite un intérêt considérable dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses activités biologiques potentielles et de ses propriétés chimiques polyvalentes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one implique généralement un processus en plusieurs étapes :
Formation de l’intermédiaire hydrazone : La première étape implique la condensation de la 4-méthoxybenzaldéhyde avec l’hydrate d’hydrazine pour former l’hydrazone correspondante.
Cyclisation en thiazole : L’hydrazone est ensuite mise en réaction avec un thioamide en milieu acide pour former le cycle thiazole.
Couplage avec le chromène-2-one : Enfin, l’intermédiaire thiazole est couplé au 2H-chromène-2-one en milieu basique pour donner le composé cible.
Méthodes de production industrielle
Cela comprendrait l’optimisation des conditions de réaction, l’utilisation de réacteurs à écoulement continu et la garantie de la pureté et du rendement du produit final par des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction à l’aide d’agents tels que le borohydrure de sodium peuvent convertir le composé en ses formes réduites.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Halogènes, agents alkylants, nucléophiles
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d’origine, chacun ayant potentiellement des activités biologiques et des propriétés chimiques uniques .
Applications de la recherche scientifique
Le 3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien, antioxydant et anticancéreux.
Médecine : Investigué pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et neuroprotectrices.
Applications De Recherche Scientifique
3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
Le mécanisme d’action du 3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d’autres protéines, modulant leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E)-2-(4-Méthoxybenzylidène)-2H-1,4-benzothiazin-3(4H)-one : Partage les motifs méthoxybenzylidène et thiazole, mais est dépourvu de la structure chromène-2-one.
2,3-Diméthoxybenzamides : Similaire en ayant des structures de benzamide, mais diffère par les groupes fonctionnels spécifiques et la structure globale.
Unicité
Le 3-{2-[(2E)-2-(4-méthoxybenzylidène)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromène-2-one est unique en raison de sa combinaison de motifs chromène-2-one, thiazole et hydrazone, qui lui confèrent des propriétés chimiques et des activités biologiques distinctes. Cette structure unique lui permet d’interagir avec un plus large éventail de cibles moléculaires et d’exhiber divers effets biologiques .
Propriétés
Formule moléculaire |
C20H15N3O3S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C20H15N3O3S/c1-25-15-8-6-13(7-9-15)11-21-23-20-22-17(12-27-20)16-10-14-4-2-3-5-18(14)26-19(16)24/h2-12H,1H3,(H,22,23)/b21-11+ |
Clé InChI |
MZXOSOZTYBYRJC-SRZZPIQSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)



![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
